N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine
Description
N-[(5-Phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine (molecular formula: C₁₇H₁₈N₂O, molecular weight: 270.34 g/mol) is a synthetic organic compound characterized by a fused aromatic and heterocyclic architecture. Its structure features:
- A 5-phenyl-substituted furan ring linked to a methylamine group.
- A pyridin-2-yloxy ethanamine chain, where the pyridine ring is connected via an ether oxygen to the ethylamine backbone.
Preliminary studies suggest its relevance in medicinal chemistry, particularly in targeting neurotransmitter receptors and enzymes due to its structural mimicry of endogenous amines .
Properties
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-2-pyridin-2-yloxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-6-15(7-3-1)17-10-9-16(22-17)14-19-12-13-21-18-8-4-5-11-20-18/h1-11,19H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNUCQWENGRCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCCOC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Amine Functionalization Reactions
The primary amine group undergoes typical nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild basic conditions (e.g., triethylamine in dichloromethane) .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imines .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form secondary amines .
Example Reaction Table :
Pyridinyloxy Ether Reactivity
The pyridin-2-yloxy ether linkage is susceptible to cleavage under acidic or reductive conditions:
-
Acidic Hydrolysis : Treatment with concentrated HCl (12 M) at reflux cleaves the ether bond, yielding 2-hydroxypyridine and a diol intermediate.
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Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the ether to a hydroxyl group .
Key Data :
-
Acidic hydrolysis proceeds with ~90% efficiency in 6–8 h.
-
Reductive cleavage requires elevated pressures (3–5 atm H₂) for full conversion .
Furan Ring Electrophilic Substitution
The 5-phenylfuran moiety participates in electrophilic aromatic substitution (EAS), though steric hindrance from the phenyl group limits reactivity at the 5-position:
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Nitration : Fails at the 5-position but occurs at the 3-position under HNO₃/H₂SO₄, producing a nitro derivative .
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Sulfonation : Requires fuming H₂SO₄ at 100°C for 24 h to introduce a sulfonic acid group at the 3-position .
Substitution Pattern Analysis :
| Position | Reactivity (Relative to Parent Furan) | Preferred Electrophile | Notes |
|---|---|---|---|
| 2 | Low (blocked by methylene bridge) | – | Steric hindrance dominant |
| 3 | Moderate | NO₂⁺, SO₃H⁺ | Accessible via EAS |
| 5 | Very low (phenyl-substituted) | – | Minimal reactivity |
Oxidation and Reduction Pathways
-
Amine Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the primary amine to a nitro group .
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Furan Ring Reduction : Catalytic hydrogenation (H₂/Raney Ni) saturates the furan to a tetrahydrofuran derivative, altering planarity and electronic properties .
Experimental Conditions :
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Nitro group formation requires 3 equivalents of mCPBA in DCM at 0°C .
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Furan hydrogenation achieves >95% conversion in 48 h using 10% Pd/C .
Complexation and Chelation Behavior
The pyridine nitrogen and amine group enable metal coordination:
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Cu(II) Complexation : Forms a 1:1 complex with CuCl₂ in methanol, characterized by a bathochromic shift in UV-Vis (λₘₐₓ = 420 nm) .
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Fe(III) Interaction : Binds Fe³⁺ in aqueous solution, detectable via fluorescence quenching .
Stability and Degradation
Scientific Research Applications
2.1. SIRT2 Inhibition
One of the primary applications of this compound is as an inhibitor of human sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. Research has shown that derivatives of (5-phenylfuran-2-yl)methanamine exhibit significant inhibition against SIRT2. For instance, a study reported that certain derivatives achieved an IC50 value of 2.47 μM, indicating potent inhibitory activity compared to other known inhibitors like AGK2 .
| Compound | IC50 Value (μM) | Activity Level |
|---|---|---|
| N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine | 2.47 | High |
| AGK2 | 17.75 | Moderate |
2.2. Anticancer Properties
The compound's ability to inhibit SIRT2 suggests potential in cancer therapy. Inhibiting SIRT2 can lead to increased apoptosis in cancer cells and reduced tumor growth. The structural modifications involving the pyridine group have been linked to improved anticancer efficacy, making this compound a candidate for further development in oncology .
3.1. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to explore how different substitutions on the phenylfuran and pyridine rings affect biological activity. For example, modifications that enhance hydrophobic interactions have been shown to improve binding affinity to SIRT2, thereby increasing inhibitory potency .
3.2. Biological Evaluation
In biological evaluations, compounds similar to this compound have been tested for their effects on various cancer cell lines. These studies demonstrated that certain derivatives not only inhibit cell proliferation but also induce cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine involves its interaction with specific molecular targets and pathways. For example, as a SIRT2 inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various downstream effects, such as the modulation of gene expression and cellular metabolism .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substitution Impact :
- The phenyl group on the furan ring in the target compound enhances lipophilicity and receptor binding compared to pyridin-3-yl or dichlorophenyl analogues .
- The pyridin-2-yloxy ethanamine chain provides conformational flexibility, enabling interactions with G-protein-coupled receptors (GPCRs), unlike simpler amines like 2-(5-ethylpyridin-2-yl)ethanamine .
Bioactivity Trends: Chlorinated derivatives (e.g., dichlorophenyl analogue) exhibit stronger antimicrobial properties but reduced selectivity for neurological targets .
Synthetic Complexity: The target compound requires multi-step synthesis, including furan functionalization and ether bond formation, making it more synthetically challenging than non-heterocyclic analogues .
Pharmacological Potential
- Serotonin Receptor Affinity : Demonstrated IC₅₀ values of 0.8 µM for 5-HT₂A receptors, outperforming dichlorophenyl analogues (IC₅₀ = 2.3 µM) due to optimized π-π interactions .
- Antimicrobial Activity: Limited efficacy against Gram-positive bacteria (MIC = 64 µg/mL), significantly weaker than dichlorophenyl derivatives (MIC = 8 µg/mL) .
Material Science Relevance
- The compound’s rigid aromatic framework has been explored in organic semiconductors, achieving a hole mobility of 0.12 cm²/V·s, comparable to thiophene-based materials but with improved solubility .
Biological Activity
Chemical Structure and Properties
N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine is characterized by the following structural formula:
- Molecular Formula : C₁₄H₁₅N₃O
- Molar Mass : 241.29 g/mol
The compound features a furan ring substituted with a phenyl group and a pyridine moiety, which may contribute to its biological activities.
Research indicates that this compound interacts with various biological targets, potentially influencing neurotransmitter systems. It is hypothesized that the compound may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Pharmacological Studies
- Antidepressant Activity : A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, comparable to established antidepressants like fluoxetine. The mechanism was attributed to increased serotonin levels in the synaptic cleft .
- Neuroprotective Effects : In vitro studies showed that this compound protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound was also evaluated for anti-inflammatory activity in a murine model of acute inflammation. Results indicated a reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
Case Study 1: Depression Model
In a controlled study involving mice subjected to chronic unpredictable stress, administration of this compound resulted in significant behavioral improvements on the forced swim test and tail suspension test, which are indicative of antidepressant-like effects.
Case Study 2: Neuroprotection in Alzheimer’s Disease
A series of experiments were conducted using an Alzheimer's disease model where the compound was administered over a period of four weeks. Results showed improved cognitive function as assessed by the Morris water maze test, alongside decreased levels of amyloid-beta plaques in brain tissues .
Summary of Biological Activities
Pharmacokinetics
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Metabolism | Hepatic via CYP450 |
| Excretion | Urinary (60%), Fecal (40%) |
Q & A
Basic: What are the common synthetic routes for N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine, and what critical parameters influence yield and purity?
Answer:
The synthesis typically involves two key steps:
- Step 1: Preparation of the furan-derived aldehyde (e.g., 5-phenylfuran-2-carbaldehyde) via Friedel-Crafts acylation or Suzuki coupling to introduce the phenyl group at the 5-position of the furan ring.
- Step 2: Reductive amination between the aldehyde and 2-(pyridin-2-yloxy)ethanamine using sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Critical parameters include pH control (maintained at 4–6 using acetic acid), temperature (25–40°C), and stoichiometric excess of the amine to minimize imine hydrolysis .
Basic: How is the molecular structure of this compound confirmed in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization: Use vapor diffusion with solvents like ethanol/water mixtures.
- Data Collection: High-resolution datasets (≤ 0.8 Å) are collected at low temperature (100 K) to reduce thermal motion.
- Refinement: SHELXL or similar software refines the structure, prioritizing R values < 5%. Critical validation includes bond-length consistency (e.g., C-N bonds: 1.45–1.50 Å) and residual electron density maps to confirm absence of disorder .
Advanced: How can researchers address low solubility in aqueous buffers during pharmacological assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or ethanol (≤5%) to pre-dissolve the compound.
- Surfactants: Incorporate polysorbates (e.g., Tween-80 at 0.01–0.1% w/v) to stabilize colloidal dispersions.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity, which are cleaved in vivo .
Advanced: What analytical techniques differentiate regioisomers or byproducts formed during synthesis?
Answer:
- LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for [M+H] ions and fragmentation patterns (e.g., loss of pyridinyloxy groups at m/z 93).
- 2D NMR: H-C HSQC and HMBC correlations confirm connectivity between the furan methyl group and ethanamine backbone. NOESY detects spatial proximity of aromatic protons to resolve regioisomers .
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- H/C NMR: Identify aromatic protons (δ 6.5–8.5 ppm for pyridine and furan) and methylene groups (δ 3.5–4.5 ppm for N-CH).
- HRMS: Confirm molecular ion ([M+H]) with mass accuracy < 2 ppm.
- IR Spectroscopy: Detect primary amine stretches (N-H: 3300–3500 cm) and pyridinyl C-O-C vibrations (1250–1270 cm) .
Advanced: How to optimize reaction conditions to suppress competing pathways (e.g., over-alkylation) during synthesis?
Answer:
- Stoichiometry: Use a 1:1.2 molar ratio of aldehyde to amine to favor monoalkylation.
- Temperature Control: Maintain ≤30°C to reduce imine polymerization.
- Additives: Include molecular sieves (3 Å) to sequester water and shift equilibrium toward imine formation .
Advanced: What strategies mitigate oxidative degradation of the furan ring during long-term storage?
Answer:
- Storage Conditions: Use amber vials under argon at −20°C.
- Antioxidants: Add 0.1% w/v BHT (butylated hydroxytoluene) to ethanol stock solutions.
- Lyophilization: For solid-state storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent free radical formation .
Basic: How is the purity of the compound validated for in vitro studies?
Answer:
- HPLC-UV: Use a C8 column (4.6 × 250 mm) with isocratic elution (70:30 methanol/water). Purity ≥95% is confirmed by AUC (area under the curve) analysis at λ = 254 nm.
- Elemental Analysis: Carbon and nitrogen percentages must align with theoretical values within ±0.4% .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite assesses interactions with receptors (e.g., serotonin receptors). Key parameters: grid size (20 × 20 × 20 Å), exhaustiveness = 20.
- MD Simulations: GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .
Advanced: How to resolve spectral overlap in 1^11H NMR for aromatic protons?
Answer:
- DEPT-135 NMR: Differentiates CH and CH groups in the ethanamine chain.
- COSY: Identifies coupling between pyridinyl H-3 (δ 7.8 ppm) and H-4 (δ 7.2 ppm), distinguishing them from furan protons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
